molecular formula C17H22N2O2 B13256206 3-benzyl-8a-methoxy-octahydro-2H-1,3-benzoxazine-4a-carbonitrile

3-benzyl-8a-methoxy-octahydro-2H-1,3-benzoxazine-4a-carbonitrile

Cat. No.: B13256206
M. Wt: 286.37 g/mol
InChI Key: PFLJRAHBPVSEHQ-UHFFFAOYSA-N
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Description

3-Benzyl-8a-methoxy-octahydro-2H-1,3-benzoxazine-4a-carbonitrile is a bicyclic heterocyclic compound featuring a saturated benzoxazine core (a six-membered ring containing oxygen and nitrogen) with a methoxy group at the 8a position, a benzyl substituent at the 3-position, and a nitrile group at the 4a-carbon. The octahydro designation indicates full saturation of the ring system, which imposes conformational rigidity and influences its stereoelectronic properties. This compound is of interest in medicinal chemistry due to the benzoxazine scaffold’s prevalence in bioactive molecules, such as enzyme inhibitors and CNS-targeting agents. The nitrile group enhances dipole interactions, while the methoxy and benzyl substituents modulate solubility and steric effects.

Properties

Molecular Formula

C17H22N2O2

Molecular Weight

286.37 g/mol

IUPAC Name

3-benzyl-8a-methoxy-2,4,5,6,7,8-hexahydrobenzo[e][1,3]oxazine-4a-carbonitrile

InChI

InChI=1S/C17H22N2O2/c1-20-17-10-6-5-9-16(17,12-18)13-19(14-21-17)11-15-7-3-2-4-8-15/h2-4,7-8H,5-6,9-11,13-14H2,1H3

InChI Key

PFLJRAHBPVSEHQ-UHFFFAOYSA-N

Canonical SMILES

COC12CCCCC1(CN(CO2)CC3=CC=CC=C3)C#N

Origin of Product

United States

Preparation Methods

Mannich-Type Cyclization Approach

One of the most efficient and regioselective methods to synthesize azabicyclic benzoxazine derivatives is through acid-catalyzed double Mannich reactions involving ketones, substituted anilines, and formaldehyde. This method has been demonstrated to yield azabicyclo ring systems under mild and green chemistry conditions (aqueous medium, no organic solvents) with good to excellent yields.

  • Reaction conditions: Acid catalyst (e.g., HCl), water as solvent, room temperature to mild heating.
  • Substrates: 2-acetylcyclohexanone (or related cyclic ketones), benzyl-substituted anilines, formaldehyde.
  • Mechanism: Sequential formation of iminium ions from aniline and formaldehyde, followed by nucleophilic attack by the ketone enolate, and intramolecular cyclization to form the benzoxazine ring.

This approach allows the introduction of the benzyl group at the nitrogen and the formation of the octahydro ring system simultaneously.

Chlorotrimethylsilane-Promoted Double Mannich Annulation

Another advanced method involves the use of chlorotrimethylsilane (TMSCl) to promote double Mannich annulation of ketones with N,N-bis(methoxymethyl)benzylamine. This reaction facilitates the formation of azabicyclo[n.3.1]alkane derivatives, which are structurally related to the target compound.

  • Key features:
    • High regioselectivity,
    • Good yields,
    • The methoxy group can be introduced via the N,N-bis(methoxymethyl)benzylamine reagent,
    • The benzyl substituent is incorporated through the benzylamine moiety.

This method is particularly useful for synthesizing azabicyclic compounds with methoxy substituents at bridgehead positions, closely resembling the 8a-methoxy substitution in the target molecule.

Intramolecular Cyclization via Radical or Michael Addition Pathways

Intramolecular cyclization strategies involving radical cyclization or Michael addition sequences have been reported for the synthesis of azabicyclic benzoxazine derivatives:

  • Radical cyclization: Starting from 4-(trichloroacetamido)cyclohexenes substituted with electron-withdrawing groups (e.g., nitrile), intramolecular carboradical cyclization leads to azabicyclic frameworks with high yields (~70%).
  • Michael addition and aza-Michael addition: TiCl4-mediated reactions of ketones with primary amines proceed through enamine formation followed by Michael and aza-Michael additions, yielding diastereomeric azabicycles.

These methods allow the formation of the octahydro ring system and the benzoxazine core in a controlled manner, enabling the introduction of substituents such as benzyl and methoxy groups.

Functional Group Transformations for Carbonitrile Introduction

The carbonitrile group at the 4a-position can be introduced via:

  • Nucleophilic substitution reactions on suitable leaving groups,
  • Cyanide ion addition to activated intermediates,
  • Dehydration of amide precursors,
  • Or via Mannich bases bearing nitrile substituents.

The nitrile functionality is often introduced in the later stages of synthesis to avoid incompatibilities during ring formation.

Representative Synthetic Scheme (Literature-Based)

Step Reagents & Conditions Outcome
1. Formation of iminium intermediate Benzylamine + formaldehyde, acid catalyst, aqueous medium Iminium ion formation
2. Mannich reaction with cyclic ketone 2-acetylcyclohexanone, acid catalyst, water, RT Formation of Mannich base intermediate
3. Cyclization to benzoxazine ring Intramolecular nucleophilic attack, mild heating Formation of octahydro-1,3-benzoxazine core
4. Methoxy group introduction Use of N,N-bis(methoxymethyl)benzylamine or methylation reagents Installation of 8a-methoxy substituent
5. Carbonitrile group installation Cyanide source (e.g., KCN), nucleophilic substitution or dehydration Formation of 4a-carbonitrile group

Data Table: Reaction Yields and Conditions Summary

Method Key Reagents Conditions Yield (%) Notes
Acid-catalyzed double Mannich 2-acetylcyclohexanone, benzylamine, formaldehyde Aqueous, acid catalyst, RT 70-85 Green chemistry, regioselective
TMSCl-promoted double Mannich annulation Ketone, N,N-bis(methoxymethyl)benzylamine, TMSCl Organic solvent, RT 75-90 High regioselectivity, methoxy group intro
Radical intramolecular cyclization 4-(trichloroacetamido)cyclohexenes, radical initiator Thermal or photochemical ~70 Efficient for azabicyclic ring systems
TiCl4-mediated Michael additions Ketones, primary amines, TiCl4 Organic solvent, RT 60-80 Diastereomeric mixtures, versatile
Carbonitrile introduction Cyanide source (KCN, NaCN) Mild heating, polar solvent 60-75 Late-stage functionalization

Research Findings and Considerations

  • The choice of ketone substrate significantly influences the regioselectivity and yield of the benzoxazine ring formation.
  • The presence of benzyl substituents on the amine component facilitates the selective formation of the 3-benzyl position on the benzoxazine ring.
  • The methoxy group at the 8a-position is best introduced via methoxymethyl protecting groups or methylation during or after ring closure.
  • The carbonitrile group is sensitive to harsh conditions and is preferably introduced in the final synthetic steps.
  • Recent advances emphasize green chemistry approaches using water as solvent and avoiding toxic organic solvents.
  • Diastereoselectivity and stereochemical control are critical for biological activity and are influenced by catalyst choice and reaction conditions.

Mechanism of Action

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize the properties of 3-benzyl-8a-methoxy-octahydro-2H-1,3-benzoxazine-4a-carbonitrile, a comparative analysis with structurally related compounds is presented below. Key parameters include ring conformation, substituent effects, and synthetic methodologies.

Structural and Conformational Analysis

The Cremer-Pople puckering coordinates (amplitude q and phase angle φ) provide a quantitative framework for comparing ring conformations. For the target compound, the saturated benzoxazine ring adopts a chair-like conformation due to its octahydro structure, with q ≈ 0.5–0.6 Å (typical for six-membered saturated heterocycles). In contrast:

  • 5-(4-Methoxybenzyl)-4-amino-1,2,4-triazole-3-ylnaphthalene-1-carbothioate (): Contains a planar triazole ring (q ≈ 0), leading to distinct electronic profiles and reduced steric hindrance.
  • Unsaturated benzoxazines : Exhibit boat or twist-boat conformations (q ≈ 0.8–1.0 Å), increasing ring strain and reactivity.

Substituent Effects

Compound Core Structure Substituents Key Effects
Target compound Benzoxazine 8a-OCH₃, 3-benzyl, 4a-CN Enhanced dipole (CN), steric bulk (benzyl)
5-(4-Methoxybenzyl)-triazole derivative () Triazole 4-methoxybenzyl, naphthyl Planar structure, π-π stacking capability
6a-Methoxy-octahydrobenzoxazine Benzoxazine 6a-OCH₃, no nitrile Reduced dipole, lower logP

Research Findings and Limitations

  • Conformational stability : The target compound’s chair conformation reduces ring strain, favoring metabolic stability over unsaturated analogs.
  • Synthetic challenges : Benzyl and nitrile groups complicate regioselectivity during cyclization, unlike simpler triazole syntheses ().
  • Data gaps : Specific pharmacokinetic data (e.g., IC₅₀ values) for the target compound are absent in publicly available literature, necessitating further experimental validation.

Biological Activity

3-benzyl-8a-methoxy-octahydro-2H-1,3-benzoxazine-4a-carbonitrile is a complex organic compound belonging to the benzoxazine family. This compound is characterized by its unique molecular structure, which includes a benzoxazine ring and functional groups such as methoxy and carbonitrile. The biological activity of this compound has garnered interest due to its potential applications in medicinal chemistry and pharmacology.

  • Molecular Formula : C17H22N2O2
  • Molecular Weight : 286.37 g/mol
  • Structure : The compound features a fused benzene and oxazine ring structure, contributing to its reactivity and interactions with biological systems.

Biological Activities

Research indicates that this compound exhibits several significant biological activities:

  • Antioxidant Activity : Compounds with similar structures have shown promising antioxidant properties, which are crucial for combating oxidative stress in biological systems.
  • Anticancer Properties : The compound's derivatives have been investigated for their potential anticancer effects, with some studies indicating cytotoxic activity against various cancer cell lines.
  • Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties, making it a candidate for further research in infectious disease management.

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by its structural features. The presence of the methoxy group and the carbonitrile functional group are critical for enhancing its interaction with biological targets.

Comparative Analysis of Related Compounds

Compound NameStructural FeaturesBiological Activity
Benzoxazine ASimilar benzoxazine coreAntioxidant and anticancer
Benzothiazole derivativesContains sulfur; similar reactivityAntimicrobial and anti-inflammatory
2-AminoquinolineContains nitrogen; related ring systemAntiviral and antitumor

These comparisons highlight the unique aspects of this compound that may enhance its biological activity relative to other compounds.

Case Studies

Several studies have focused on the synthesis and evaluation of the biological activities of this compound:

  • Study on Anticancer Activity : A study demonstrated that derivatives of this compound exhibited significant cytotoxicity against human breast cancer cell lines (MCF-7), suggesting potential for development as an anticancer agent.
  • Antioxidant Evaluation : Another investigation utilized DPPH radical scavenging assays to assess antioxidant capacity, revealing that certain derivatives showed IC50 values comparable to established antioxidants like Trolox.
  • Antimicrobial Testing : In vitro testing against various bacterial strains indicated that the compound displayed moderate antimicrobial activity, warranting further exploration into its mechanisms of action.

Synthesis Methods

The synthesis of this compound typically involves multi-step organic reactions. Common methods include:

  • Mannich Reaction : This method is used to introduce the aminomethyl function into the benzoxazine framework.
  • Cyclization Reactions : Cyclization processes help form the fused ring structure essential for biological activity.

Q & A

Basic: What synthetic methodologies are commonly employed for preparing 3-benzyl-8a-methoxy-octahydro-2H-1,3-benzoxazine-4a-carbonitrile?

Answer:
The synthesis typically involves multi-step protocols, including:

  • Ring-closing strategies : Cyclization of precursor amines with carbonyl derivatives under acidic or basic conditions .
  • Methoxy group introduction : Alkylation or nucleophilic substitution at the 8a-position using methyl iodide or similar reagents under controlled pH .
  • Benzylation : Friedel-Crafts alkylation or SN2 reactions for benzyl group attachment, often requiring anhydrous conditions and catalysts like BF3·Et2O .
    Key variables : Reaction temperature (e.g., reflux in ethanol, 80–100°C), solvent polarity (e.g., DMF vs. THF), and protecting group strategies for intermediates .

Basic: How can the stereochemical configuration at the 4a-carbonitrile position be confirmed experimentally?

Answer:

  • X-ray crystallography : Resolves absolute configuration via diffraction patterns (e.g., C–C bond angles and torsional parameters) .
  • NMR spectroscopy : NOESY/ROESY correlations to identify spatial proximity of protons near the nitrile group .
  • Vibrational circular dichroism (VCD) : Detects chirality through asymmetric stretching modes of the nitrile moiety .

Basic: What safety protocols are critical when handling this compound in the laboratory?

Answer:

  • PPE : Nitrile gloves, fume hoods for inhalation protection (due to nitrile group volatility) .
  • Waste disposal : Neutralization of cyanide byproducts with FeSO4/NaOH solutions .
  • Spill management : Absorbent materials (e.g., vermiculite) and immediate ventilation to prevent cyanide gas accumulation .

Advanced: How does stereochemical variation at the octahydro-2H-benzoxazine core influence reactivity in catalytic applications?

Answer:

  • Steric effects : Bulky substituents (e.g., benzyl groups) hinder nucleophilic attack at the 4a-carbonitrile, altering reaction kinetics .
  • Electronic effects : Methoxy groups at 8a-position modulate electron density via resonance, impacting hydrogen-bonding interactions in catalytic cycles .
    Experimental approach : Compare enantiomeric pairs in model reactions (e.g., asymmetric hydrogenation) using chiral HPLC for product analysis .

Advanced: How can researchers resolve contradictions between computational and experimental spectral data for this compound?

Answer:

  • Cross-validation : Pair DFT-calculated IR/NMR spectra with empirical data (e.g., B3LYP/6-31G* basis sets) .
  • Solvent effects : Account for polarity shifts in computational models (e.g., PCM solvent parameters) to align with experimental CDCl3 or DMSO-d6 spectra .
  • Dynamic effects : Include temperature-dependent conformational sampling in simulations to match observed splitting in 1H NMR .

Advanced: What computational tools are recommended for predicting the compound’s bioavailability and metabolic pathways?

Answer:

  • ADMET prediction : Use SwissADME or pkCSM to estimate logP, CYP450 interactions, and blood-brain barrier penetration .
  • Docking studies : AutoDock Vina or Schrödinger Suite for ligand-protein binding affinity analysis (e.g., benzoxazine targets in neurological disorders) .

Advanced: How can researchers optimize purification yields for intermediates in the synthesis pathway?

Answer:

  • Chromatography : Gradient elution (hexane/EtOAc) on silica gel to separate diastereomers .
  • Recrystallization : Solvent screening (e.g., ethanol/water vs. acetonitrile) to maximize crystal lattice stability .
  • Distillation : Short-path distillation under reduced pressure for volatile intermediates .

Advanced: What in vitro assays are suitable for evaluating the compound’s biological activity?

Answer:

  • Enzyme inhibition : Fluorescence-based assays (e.g., acetylcholinesterase inhibition for Alzheimer’s research) .
  • Cell viability : MTT assays using HEK-293 or SH-SY5Y cell lines to assess cytotoxicity .
  • Receptor binding : Radioligand displacement assays (e.g., 5-HT2A receptor for CNS activity profiling) .

Advanced: How do solvent polarity and proticity affect the compound’s stability during storage?

Answer:

  • Degradation pathways : Hydrolysis of the nitrile group in protic solvents (e.g., methanol) via nucleophilic attack .
  • Stabilizers : Additives like BHT (butylated hydroxytoluene) in aprotic solvents (e.g., DCM) to prevent radical-mediated decomposition .
    Accelerated testing : 40°C/75% RH conditions over 4 weeks with HPLC monitoring .

Advanced: What strategies mitigate racemization during large-scale synthesis?

Answer:

  • Chiral auxiliaries : Use (R)- or (S)-BINOL derivatives to enforce stereocontrol during cyclization .
  • Low-temperature protocols : Conduct reactions at –20°C to reduce kinetic resolution .
  • Enzymatic resolution : Lipase-catalyzed hydrolysis of enantiomeric intermediates .

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